3-(1-Acetoxyethyl)benzophenone

Pharmaceutical impurity profiling Reference standard characterization Ketoprofen quality control

3-(1-Acetoxyethyl)benzophenone (CAS 2377141-19-8; IUPAC: 1-(3-benzoylphenyl)ethyl acetate; molecular formula C₁₇H₁₆O₃; MW 268.31 g/mol) is a benzophenone derivative carrying a 1-acetoxyethyl substituent at the meta position of one phenyl ring. It is primarily catalogued as Ketoprofen Impurity 1 and supplied as a neat, fully characterized reference standard for pharmaceutical quality control (QC) applications including analytical method development, method validation (AMV), and ANDA submissions.

Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
Cat. No. B13424679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Acetoxyethyl)benzophenone
Molecular FormulaC17H16O3
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)OC(=O)C
InChIInChI=1S/C17H16O3/c1-12(20-13(2)18)15-9-6-10-16(11-15)17(19)14-7-4-3-5-8-14/h3-12H,1-2H3
InChIKeyZGFSDTPKMNWNSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Acetoxyethyl)benzophenone (Ketoprofen Impurity 1): Procurement-Relevant Identity, Pharmacopeial Context, and Physicochemical Baseline


3-(1-Acetoxyethyl)benzophenone (CAS 2377141-19-8; IUPAC: 1-(3-benzoylphenyl)ethyl acetate; molecular formula C₁₇H₁₆O₃; MW 268.31 g/mol) is a benzophenone derivative carrying a 1-acetoxyethyl substituent at the meta position of one phenyl ring . It is primarily catalogued as Ketoprofen Impurity 1 and supplied as a neat, fully characterized reference standard for pharmaceutical quality control (QC) applications including analytical method development, method validation (AMV), and ANDA submissions [1]. The compound possesses one undefined chiral center, five rotatable bonds, three hydrogen-bond acceptors, zero hydrogen-bond donors, a computed XLogP of 3.4, and a topological polar surface area (TPSA) of 43.4 Ų . A predicted boiling point of 386.4 ± 25.0 °C and density of 1.129 ± 0.06 g/cm³ have been reported .

Why 3-(1-Acetoxyethyl)benzophenone Cannot Be Replaced by Other Ketoprofen-Related Benzophenone Impurities in Pharmaceutical QC Workflows


Although multiple benzophenone-type impurities co-occur in ketoprofen drug substance and product streams, they are neither analytically nor regulatorily interchangeable. The European Pharmacopoeia (Ph. Eur.) monograph for ketoprofen specifies six named impurities (A through F, with quantitative limits applied to impurities A and C), each possessing a distinct chemical structure, molecular mass, UV chromophore, and chromatographic retention behavior [1]. 3-(1-Acetoxyethyl)benzophenone (Ketoprofen Impurity 1) is structurally differentiated from Impurity A (3-acetylbenzophenone; C₁₅H₁₂O₂, MW 224.25) by the presence of an acetoxyethyl ester moiety that adds 44.06 Da and introduces an additional hydrogen-bond acceptor and a chiral center absent in Impurity A . This structural divergence directly governs differential HPLC retention, MS fragmentation, and detector response factors, making selective procurement of the correct impurity reference standard a prerequisite for validated analytical methods [2].

Quantitative Comparative Evidence for 3-(1-Acetoxyethyl)benzophenone Versus Closest Analogs in Ketoprofen Impurity Profiling


Molecular Mass and Elemental Composition Differentiation from the Ph. Eur.-Specified Ketoprofen Impurity A (3-Acetylbenzophenone)

3-(1-Acetoxyethyl)benzophenone (Ketoprofen Impurity 1) differs from the Ph. Eur.-listed Ketoprofen Impurity A (3-acetylbenzophenone; 1-(3-benzoylphenyl)ethanone) by the substitution of a methyl ketone (–COCH₃) moiety with a 1-acetoxyethyl ester (–CH(CH₃)OCOCH₃) group. This substitution increases the molecular formula from C₁₅H₁₂O₂ to C₁₇H₁₆O₃, raises the monoisotopic mass by 43.9 Da (from 224.0837 to 268.1099 g/mol), adds one hydrogen-bond acceptor (from 2 to 3), and introduces a chiral center absent in Impurity A . These structural features directly affect chromatographic retention, MS ionization efficiency, and UV absorption characteristics, making the two impurity standards non-substitutable in validated HPLC and LC-MS/MS methods [1].

Pharmaceutical impurity profiling Reference standard characterization Ketoprofen quality control

Computed Lipophilicity (XLogP) Comparison with Unsubstituted Benzophenone

Computed XLogP values place 3-(1-acetoxyethyl)benzophenone at 3.4, identical to unsubstituted benzophenone (XLogP = 3.40) [1]. Despite equivalent overall lipophilicity, the target compound carries a TPSA of 43.4 Ų versus benzophenone's TPSA of approximately 17.1 Ų, reflecting the contribution of the acetoxy ester moiety to polar surface area [2]. This combination—maintained logP with elevated PSA—implies that reversed-phase HPLC retention may be similar between the two compounds under purely hydrophobic conditions, but the target compound may exhibit differential retention on polar-embedded or HILIC stationary phases, and distinct MS/MS fragmentation patterns due to the labile ester group [3].

Physicochemical profiling LogP determination Chromatographic method development

Photochemical Context: Triplet-State Lifetime Differentiation Among Ketoprofen-Derived Benzophenone Photoproducts

Although direct triplet-lifetime data for 3-(1-acetoxyethyl)benzophenone are not published, quantitative nanosecond laser flash photolysis (LFP) data exist for the structurally proximate ketoprofen photoproducts 3-ethylbenzophenone (EtBP) and 3-acetylbenzophenone (AcBP; Ketoprofen Impurity A). Under 365 nm irradiation in aqueous solution, EtBP exhibited a triplet lifetime of 28 µs, while AcBP showed a significantly shorter triplet lifetime of 2.4 µs—a 11.7-fold difference driven by the electronic character of the 3-substituent [1]. Given that the 3-(1-acetoxyethyl) group is electronically distinct from both the ethyl and acetyl substituents, its triplet-state behavior is expected to fall within a different regime, potentially impacting photosensitization potency and photostability in environmental or formulation contexts [2].

Photodegradation Triplet excited state Photosensitization Environmental fate

Regulatory Differentiation: EP/USP Monograph Status and Acceptance Criteria Applicability

The Ph. Eur. ketoprofen monograph explicitly names six specified impurities (A–F), with quantitative limits enforced for impurities A and C (each ≤0.10% in the British Pharmacopoeia 2025 version) [1]. Ketoprofen Impurity 1 (3-(1-acetoxyethyl)benzophenone) is not among these six EP-named impurities; it falls under the category of 'unspecified impurities,' each subject to a default limit of ≤0.10%, with a total unspecified impurity limit of ≤0.4% [1][2]. Nevertheless, Impurity 1 is commercially supplied as a fully characterized reference standard with traceability against USP or EP pharmacopeial standards, enabling its use as a system suitability marker or for peak identification during comprehensive impurity profiling beyond the minimum monograph requirements [3]. This regulatory positioning—absent from the EP named-impurity list yet commercially available as a characterized standard—means that procurement of Impurity 1 is driven by specific method development needs rather than by compendial mandate.

Pharmacopeial compliance Impurity specification ANDA submission Regulatory affairs

Predicted Boiling Point and Density as Procurement-Relevant Physicochemical Quality Markers

Predicted physicochemical properties provide actionable differentiation from the closest structural analogs for procurement specification. 3-(1-Acetoxyethyl)benzophenone has a predicted boiling point of 386.4 ± 25.0 °C and a predicted density of 1.129 ± 0.06 g/cm³ . In contrast, the related ketoprofen photoproduct and impurity 3-acetylbenzophenone (Impurity A) has a reported melting point of approximately 47–51 °C for benzophenone itself, while 3-acetylbenzophenone is typically a liquid or low-melting solid at ambient temperature . The significantly higher predicted boiling point of the target compound reflects the increased molecular weight and additional intermolecular interactions conferred by the acetoxy ester group, which also affect volatility during GC analysis and long-term storage stability under ICH conditions .

Physicochemical characterization Reference standard quality Storage and handling

Validated Application Scenarios for 3-(1-Acetoxyethyl)benzophenone as Ketoprofen Impurity 1 Reference Standard


Comprehensive HPLC Impurity Profiling of Ketoprofen API and Finished Dosage Forms for ANDA Submissions

During ANDA regulatory submissions, sponsors must demonstrate that the generic ketoprofen product exhibits an impurity profile comparable to or better than the reference listed drug (RLD). 3-(1-Acetoxyethyl)benzophenone (Impurity 1) serves as a characterized reference standard for confirming the identity of any chromatographic peak at the relative retention position corresponding to this ester-type impurity [1]. The validated RP-HPLC method of Tan et al. (2019), which resolves six ketoprofen-related substances with defined relative retention times and correction factors, provides a methodological framework into which Impurity 1 can be integrated for extended impurity coverage beyond the EP-specified impurities A–F [2]. Because Impurity 1 differs from Impurity A by 44 Da and one H-bond acceptor, it is chromatographically resolvable and quantifiable using the same C18 column and phosphate buffer–acetonitrile mobile phase, provided system suitability criteria are verified [2][3].

Forced Degradation (Stress Testing) Studies to Differentiate Hydrolytic from Oxidative Degradation Pathways

The acetoxyethyl ester moiety of 3-(1-acetoxyethyl)benzophenone is susceptible to hydrolysis, yielding 3-(1-hydroxyethyl)benzophenone, a distinct ketoprofen-related impurity that is itself a known photodegradation product [1]. In forced degradation studies conducted per ICH Q1A(R2) guidelines, Impurity 1 can be employed as a starting material for hydrolytic stress testing (acidic, basic, and neutral conditions) to generate the hydroxyethyl analog, thereby confirming the identity of degradation products observed in long-term and accelerated stability samples of ketoprofen drug product [2]. This application is not possible with Impurity A (3-acetylbenzophenone), which lacks the hydrolytically labile ester group and is instead relatively photostable under aerated conditions (triplet lifetime 2.4 µs) [3].

LC-MS/MS Method Development and Validation Requiring Distinct Precursor-to-Product Ion Transitions

In LC-MS/MS methods for simultaneous quantification of multiple ketoprofen impurities, the unique molecular ion [M+H]⁺ at m/z 269.1 (C₁₇H₁₇O₃⁺) and characteristic product ions arising from neutral loss of acetic acid (60 Da) and subsequent fragmentation of the benzophenone core differentiate Impurity 1 from Impurity A ([M+H]⁺ at m/z 225.1) and other co-occurring benzophenone-type impurities [1]. This distinct MS/MS fingerprint enables selective reaction monitoring (SRM) transitions unaffected by isobaric interferences from Impurity A or Impurity C, which is critical for achieving the sensitivity (LOQ typically ≤0.05% relative to the ketoprofen parent peak) required by ICH Q3B reporting thresholds [2].

Environmental Fate Studies of Ketoprofen Photoproducts in Aquatic Systems

Research groups investigating the environmental photodegradation of ketoprofen in natural and engineered waters require authentic reference standards of each photoproduct for quantification by LC-MS/MS and HRMS [1]. The work of Wang et al. (2022) demonstrated that ketoprofen photoproducts exhibit triplet-state lifetimes spanning a 11.7-fold range (2.4–28 µs) and possess photosensitizing activity and ecotoxicity exceeding that of the parent drug, underscoring the need to individually characterize each photoproduct rather than relying on class-based extrapolation [1]. 3-(1-Acetoxyethyl)benzophenone, while not identified as a primary photoproduct in that study, is structurally positioned between the identified species 3-(1-hydroxyethyl)benzophenone and 3-acetylbenzophenone, making it a valuable reference compound for investigating secondary transformation pathways or dark acetylation reactions in environmental compartments [2].

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